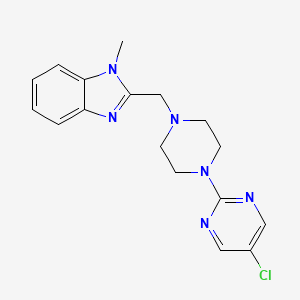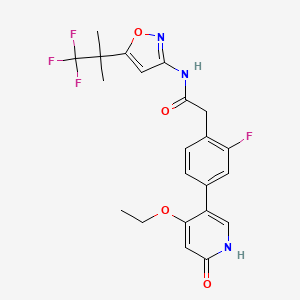
GSK3179106
Vue d'ensemble
Description
GSK3179106 est un inhibiteur puissant et sélectif du récepteur de la tyrosine-protéine kinase RET (REarranged during Transfection). Il a été développé comme candidat thérapeutique pour le traitement du syndrome du côlon irritable. Le composé est conçu pour être restreint à l'intestin, ce qui signifie qu'il agit principalement dans le tractus gastro-intestinal, minimisant l'exposition systémique et les effets secondaires potentiels .
Mécanisme D'action
Target of Action
GSK3179106, also known as 2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide, is a potent and selective inhibitor of the RET kinase . RET (Rearranged during Transfection) is a neuronal growth factor receptor tyrosine kinase that plays a critical role in the development and function of the enteric nervous system (ENS) .
Mode of Action
This compound interacts with its target, the RET kinase, by inhibiting its phosphorylation . This inhibition disrupts the normal functioning of the RET kinase, which is essential for synaptic formation, signal transmission, and neuronal plasticity .
Biochemical Pathways
The inhibition of RET kinase by this compound affects the normal functioning of the ENS. The ENS regulates many functions of the gastrointestinal (GI) tract. Inflammation or stress-induced expression of growth factors or cytokines may lead to hyperinnervation of visceral afferent neurons in the GI tract, contributing to the pathophysiology of irritable bowel syndrome (IBS) .
Result of Action
The inhibition of RET kinase by this compound leads to the attenuation of post-inflammatory and stress-induced visceral hypersensitivity . This results in a reduction of major symptoms for IBS patients, such as abdominal pain and abnormal bowel habits .
Action Environment
The action of this compound is influenced by the environment within the GI tract. Inflammation or stress in the GI tract can lead to an increase in the expression of growth factors or cytokines, which in turn can enhance the hyperinnervation of visceral afferent neurons . This suggests that the efficacy and stability of this compound could be influenced by the inflammatory and stress conditions within the GI tract.
Analyse Biochimique
Biochemical Properties
GSK3179106 plays a significant role in biochemical reactions, particularly as a RET kinase inhibitor . It interacts with the RET protein, a neuronal growth factor receptor tyrosine kinase, which is critical for the development of the enteric nervous system . The inhibition of RET kinase by this compound contributes to synaptic formation, signal transmission, and neuronal plasticity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RET phosphorylation in certain cell lines . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with RET, a neuronal growth factor receptor tyrosine kinase . By inhibiting RET, this compound can exert its effects at the molecular level, leading to changes in gene expression and potentially influencing enzyme activation or inhibition .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At doses of 3 or 10 mg/kg, this compound has been shown to reduce the visceromotor response in rats given an acetic acid enema
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de GSK3179106 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur couplage subséquent. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Cela inclut l'utilisation de réacteurs automatisés, de procédés en continu et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
GSK3179106 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la synthèse et la modification de this compound
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs nucléophiles tels que l'azoture de sodium et le cyanure de potassium sont utilisés dans des conditions contrôlées
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent avoir des propriétés pharmacologiques et des applications thérapeutiques potentielles différentes .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la kinase RET et les relations structure-activité.
Biologie : Investigé pour ses effets sur le système nerveux entérique et la fonction gastro-intestinale.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant la kinase RET et les voies connexes .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement le récepteur de la tyrosine-protéine kinase RET. Cette inhibition perturbe les voies de signalisation RET, qui sont impliquées dans la régulation de la fonction neuronale dans le tractus gastro-intestinal. En bloquant l'activité de RET, this compound réduit l'hypersensibilité viscérale induite par l'inflammation et le stress, atténuant ainsi les symptômes du syndrome du côlon irritable .
Applications De Recherche Scientifique
GSK3179106 has several scientific research applications, including:
Chemistry: Used as a model compound for studying RET kinase inhibition and structure-activity relationships.
Biology: Investigated for its effects on the enteric nervous system and gastrointestinal function.
Industry: Utilized in the development of new pharmaceuticals targeting RET kinase and related pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Pralsetinib : Un autre inhibiteur sélectif de RET avec des applications similaires dans les troubles gastro-intestinaux.
Lenvatinib : Un inhibiteur de kinase multicible qui cible également RET mais a des applications plus larges en oncologie.
Regorafenib : Un inhibiteur multikinase avec une activité contre RET et d'autres kinases, principalement utilisé dans le traitement du cancer
Unicité de GSK3179106
This compound est unique en raison de son action restreinte à l'intestin, qui minimise l'exposition systémique et les effets secondaires potentiels. Cela le rend particulièrement adapté au traitement des troubles gastro-intestinaux comme le syndrome du côlon irritable, où une action localisée est bénéfique .
Propriétés
IUPAC Name |
2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F4N3O4/c1-4-32-16-9-19(30)27-11-14(16)12-5-6-13(15(23)7-12)8-20(31)28-18-10-17(33-29-18)21(2,3)22(24,25)26/h5-7,9-11H,4,8H2,1-3H3,(H,27,30)(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXKJSSOUXWLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627856-64-7, 1884420-19-2 | |
| Record name | GSK-3179106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627856647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-(4-ETHOXY-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)-2-FLUOROPHENYL)-N-(5-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)ISOXAZOL-3-YL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-3179106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8BBK4G3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: How does GSK3179106 interact with its target, RET, and what are the downstream effects of this interaction?
A: this compound is a potent and selective inhibitor of the rearranged during transfection (RET) kinase. [] It binds to the kinase domain of RET, preventing the phosphorylation of downstream signaling molecules. [] RET is a receptor tyrosine kinase that plays a crucial role in the development and function of the enteric nervous system (ENS). [, ] By inhibiting RET activity, this compound aims to modulate neuronal signaling within the ENS, potentially alleviating symptoms associated with visceral hypersensitivity, such as those observed in Irritable Bowel Syndrome (IBS). [, ]
Q2: What is the relationship between the structure of this compound and its activity as a RET kinase inhibitor?
A: The development of this compound involved extensive structure-activity relationship (SAR) studies. [] While the provided research papers don't disclose specific structural modifications and their impact, they highlight that these studies were crucial in optimizing the compound's potency, selectivity, and ability to be restricted to the gut. [] This suggests that modifications to the core structure of this compound likely influence its binding affinity for RET, its ability to penetrate different tissues, and potentially its metabolic stability.
Q3: What preclinical evidence supports the potential use of this compound for the treatment of IBS?
A: Researchers investigated the efficacy of this compound in several rodent models of visceral hypersensitivity, a hallmark of IBS. [] These models included colonic irritation, acute colonic inflammation, and stress-induced visceral hypersensitivity. In all tested models, administration of this compound significantly reduced the visceromotor response to colorectal distension, indicating a reduction in pain perception. [] This preclinical evidence suggests that targeting RET with a gut-restricted inhibitor like this compound may offer a novel therapeutic strategy for managing IBS symptoms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate](/img/structure/B607745.png)
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)
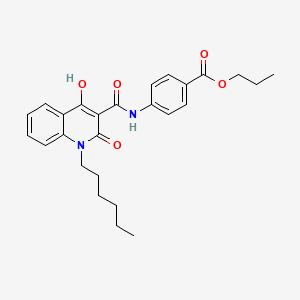


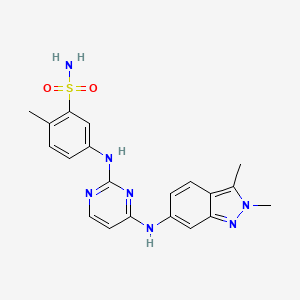
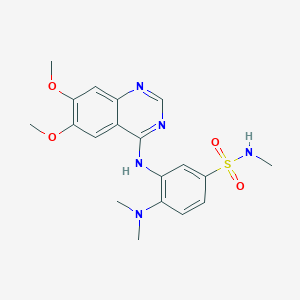
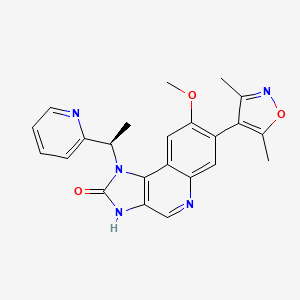
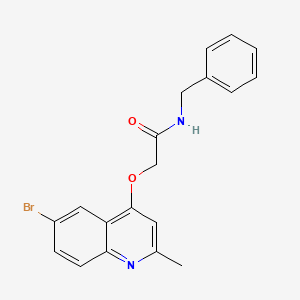
![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)
